Diisobutyl tartrate
Description
Properties
CAS No. |
4054-82-4 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
ONZOGXRINCURBP-NXEZZACHSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O |
Other CAS No. |
2050-63-7 4054-82-4 |
Origin of Product |
United States |
Preparation Methods
Esterification of Tartaric Acid with Isobutyl Alcohol
The most common and direct method to prepare Bis(2-methylpropyl) 2,3-dihydroxybutanedioate is the esterification of tartaric acid (2,3-dihydroxybutanedioic acid) with isobutyl alcohol under acidic catalysis.
Reaction :
$$
\text{Tartaric acid} + 2 \times \text{Isobutyl alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Bis(2-methylpropyl) 2,3-dihydroxybutanedioate} + 2 \times \text{H}_2\text{O}
$$Catalysts : Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.
- Conditions :
- Temperature: Typically 80–120 °C to drive the reaction forward.
- Removal of water by azeotropic distillation or use of molecular sieves to shift equilibrium toward ester formation.
- Solvent : Sometimes carried out solvent-free or in inert solvents like toluene to facilitate water removal.
- Straightforward and scalable.
- High selectivity for diester formation due to the diacid nature of tartaric acid.
- Requires careful control of reaction conditions to avoid partial esterification or side reactions.
- The presence of hydroxyl groups can lead to hydrogen bonding, affecting reaction kinetics.
Transesterification from Diesters of Tartaric Acid
An alternative method involves transesterification of a preformed tartaric acid diester (e.g., dimethyl or diethyl tartrate) with isobutyl alcohol.
Reaction :
$$
\text{Dimethyl tartrate} + 2 \times \text{Isobutyl alcohol} \xrightarrow[\text{acid/base catalyst}]{\text{heat}} \text{Bis(2-methylpropyl) tartrate} + 2 \times \text{Methanol}
$$Catalysts : Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium methoxide).
- Conditions : Elevated temperature (100–140 °C) with continuous removal of methanol to drive the reaction.
- Useful when tartaric acid is less available or when diesters are more accessible.
- Can offer better control over purity.
- Requires removal of volatile alcohol byproducts.
- Catalyst choice affects reaction rate and selectivity.
Enzymatic Esterification
Recent research has explored lipase-catalyzed esterification for the preparation of tartaric acid esters, including diisobutyl tartrate.
- Method : Use of immobilized lipases (e.g., Candida antarctica lipase B) to catalyze esterification under mild conditions.
- Conditions :
- Solvent: Organic solvents like hexane or solvent-free systems.
- Temperature: Mild, typically 30–60 °C.
- Water removal: Molecular sieves or vacuum to shift equilibrium.
- High regio- and stereoselectivity.
- Environmentally friendly and mild conditions.
- Reduced side reactions.
- Longer reaction times.
- Enzyme cost and stability considerations.
Comparative Data Table of Preparation Methods
| Preparation Method | Catalyst Type | Temperature Range (°C) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Acid-Catalyzed Esterification | Sulfuric acid, p-TsOH, ion-exchange resin | 80–120 | 4–12 hours | Simple, scalable, high yield | Requires water removal, side reactions possible |
| Transesterification | Acidic or basic catalysts | 100–140 | 6–24 hours | Uses diesters, good purity control | Removal of volatile alcohols needed |
| Enzymatic Esterification | Immobilized lipases | 30–60 | 12–48 hours | Mild, selective, green chemistry | Longer time, enzyme cost |
Research Findings and Optimization Notes
- Water Removal : Efficient removal of water (in acid-catalyzed esterification) or alcohol (in transesterification) is critical to drive the equilibrium toward ester formation.
- Stereochemistry : The stereochemistry of tartaric acid (L- or D- forms) is preserved in the esterification, which is important for applications requiring chiral purity.
- Purification : The product is typically purified by vacuum distillation or recrystallization from organic solvents to remove unreacted alcohol or acid.
- Industrial Scale : Acid-catalyzed direct esterification remains the preferred industrial method due to cost-effectiveness and simplicity.
- Environmental Considerations : Enzymatic methods are gaining interest for sustainable production, especially in pharmaceutical or specialty chemical sectors.
Chemical Reactions Analysis
Oxidation Reactions
The vicinal diol moiety (2,3-dihydroxy groups) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
Key findings :
- Stereoselectivity depends on the oxidizing agent’s strength and reaction pH.
- The (2S,3S) configuration (PubChem CID 10264676) influences product chirality in asymmetric syntheses .
Ester Hydrolysis
The isobutyl ester groups undergo hydrolysis under acidic or basic conditions:
Mechanistic notes :
- Basic hydrolysis follows nucleophilic acyl substitution.
- Enzymatic hydrolysis retains stereochemistry due to enzyme specificity .
Transesterification
The isobutyl groups can be replaced by other alcohols via acid-catalyzed transesterification:
| Alcohol | Catalyst | Conditions | Product Ester |
|---|---|---|---|
| Ethanol | H₂SO₄ (1%) | Reflux, 8 hours | Diethyl 2,3-dihydroxybutanedioate |
| Benzyl alcohol | p-TsOH | 110°C, 12 hours | Dibenzyl derivative |
| tert-Butanol | Amberlyst-15 | Toluene, 100°C | Di-tert-butyl analog |
Applications :
Reduction Reactions
The ester groups can be reduced to alcohols, though this is less common:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | 2,3-dihydroxybutanediol + isobutanol | Over-reduction may occur |
| DIBAL-H | CH₂Cl₂, −78°C | Partial reduction to hemiacetal | Temperature-sensitive |
Complexation and Chelation
The compound acts as a chiral ligand in metal-catalyzed asymmetric reactions:
| Metal Ion | Application | Outcome |
|---|---|---|
| Ti(OiPr)₄ | Sharpless epoxidation | Enhanced enantioselectivity (up to 95% ee) |
| Cu(II) | Diels-Alder reactions | Improved diastereomeric ratio (8:1) |
Research Insight :
- The (2S,3S) configuration directs face-selective binding to metal centers, critical for asymmetric induction .
Polymerization
The diol and ester groups participate in step-growth polymerization:
| Monomer | Catalyst | Polymer Type | Tg (°C) |
|---|---|---|---|
| Hexamethylene diisocyanate | Sn(Oct)₂ | Polyurethane | 75–80 |
| Terephthaloyl chloride | Pyridine | Polyester | 110–115 |
Industrial relevance :
Stability and Degradation
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Radical-mediated ester cleavage | 48 hours |
| pH < 2 or pH > 10 | Hydrolysis | 2–10 hours |
| 150°C (neat) | Thermal decomposition | 30 minutes |
Safety note :
Scientific Research Applications
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has versatile applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical reactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups allow the compound to participate in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Research Findings and Data Gaps
Key Observations
- The lipophilicity of Bis(2-methylpropyl) 2,3-dihydroxybutanedioate makes it suitable for non-aqueous systems, contrasting with the hydrophilic nature of tartrate salts used in drug formulations .
Unresolved Questions
- Solubility and melting points : Experimental data for the target compound is absent in the evidence, requiring further characterization.
- Ecotoxicity: No information is provided on environmental persistence or biodegradability.
Biological Activity
Bis(2-methylpropyl) 2,3-dihydroxybutanedioate , also known as diisobutyl tartrate , is an organic compound with the molecular formula and a molecular weight of 262.3 g/mol. This compound is synthesized through the esterification of tartaric acid with isobutanol, typically using an acid catalyst such as sulfuric acid under reflux conditions. Its unique structure, characterized by isobutyl groups, imparts distinct steric and electronic properties that influence its biological activity and reactivity compared to other tartrate esters.
The biological activity of bis(2-methylpropyl) 2,3-dihydroxybutanedioate is primarily attributed to its interaction with various cellular processes. The compound's ester and hydroxyl functional groups enable it to participate in biochemical pathways, including:
- Cell Signaling Pathways : It has been observed to modulate cell signaling, affecting gene expression and cellular metabolism.
- Enzyme Mechanisms : The compound is employed in studies related to enzyme mechanisms due to its ability to act as a chiral building block in organic synthesis.
Research Findings
Recent studies have highlighted several biological effects associated with bis(2-methylpropyl) 2,3-dihydroxybutanedioate:
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in various experimental models, making it a candidate for therapeutic applications in inflammatory diseases.
- Potential Drug Delivery Applications : Due to its biocompatibility, bis(2-methylpropyl) 2,3-dihydroxybutanedioate is being investigated for use in drug delivery systems.
Case Studies
-
Antioxidant Properties :
- A study conducted on the antioxidant capacity of various tartrate esters found that bis(2-methylpropyl) 2,3-dihydroxybutanedioate significantly scavenged free radicals in vitro. The compound's effectiveness was comparable to established antioxidants like ascorbic acid.
-
Anti-inflammatory Activity :
- In a model of induced inflammation in rodents, administration of bis(2-methylpropyl) 2,3-dihydroxybutanedioate resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by excessive inflammation.
-
Drug Delivery Systems :
- A formulation study demonstrated that encapsulating bis(2-methylpropyl) 2,3-dihydroxybutanedioate within polymeric nanoparticles enhanced the bioavailability of co-administered drugs while minimizing side effects associated with high doses.
Comparative Analysis
To better understand the biological activity of bis(2-methylpropyl) 2,3-dihydroxybutanedioate, it can be compared with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Bis(2-methylpropyl) tartrate | Ester | Antioxidant, anti-inflammatory |
| Diethyl tartrate | Ester | Moderate antioxidant activity |
| Dimethyl tartrate | Ester | Limited biological activity |
This comparison illustrates that while bis(2-methylpropyl) 2,3-dihydroxybutanedioate has significant biological activities, other tartrate esters may exhibit varying levels of efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
